molecular formula C10H9ClN2O2 B117253 1-Chloro-6,7-dimethoxyphthalazine CAS No. 70724-23-1

1-Chloro-6,7-dimethoxyphthalazine

Cat. No.: B117253
CAS No.: 70724-23-1
M. Wt: 224.64 g/mol
InChI Key: DSFKIBHRGIYRNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-6,7-dimethoxyphthalazine is a chemical compound with the molecular formula C10H9ClN2O2 and a molecular weight of 224.65 g/mol . It is characterized by the presence of a chloro group and two methoxy groups attached to a phthalazine ring. This compound is often used as an intermediate in various chemical syntheses and has applications in scientific research.

Preparation Methods

The synthesis of 1-Chloro-6,7-dimethoxyphthalazine typically involves the chlorination of 6,7-dimethoxyphthalazine. One common method includes the reaction of 6,7-dimethoxyphthalazine with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

6,7-dimethoxyphthalazine+SOCl2This compound+SO2+HCl\text{6,7-dimethoxyphthalazine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 6,7-dimethoxyphthalazine+SOCl2​→this compound+SO2​+HCl

Industrial production methods may involve similar chlorination reactions but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-Chloro-6,7-dimethoxyphthalazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Hydrolysis: The chloro group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common reagents used in these reactions include sodium hydroxide (NaOH) for hydrolysis, hydrogen gas (H2) with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation .

Scientific Research Applications

1-Chloro-6,7-dimethoxyphthalazine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Chloro-6,7-dimethoxyphthalazine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Chloro-6,7-dimethoxyphthalazine can be compared with other similar compounds such as:

Properties

IUPAC Name

1-chloro-6,7-dimethoxyphthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-14-8-3-6-5-12-13-10(11)7(6)4-9(8)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFKIBHRGIYRNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=NN=C2Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00608262
Record name 1-Chloro-6,7-dimethoxyphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70724-23-1
Record name 1-Chloro-6,7-dimethoxyphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-6,7-dimethoxyphthalazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6,7-Dimethoxyphthalazin-1-one (20.6 g.) was heated under reflux with phosphoryl chloride (200 ml.) for 6 hours then cooled to room temperature and the excess phosphoryl chloride removed under reduced pressure. The resultant brown solid was suspended in acetone (150 ml.) and poured onto cold (5° C.) concentrated ammonium hydroxide (200 ml.). The crude product was filtered, washed with water (200 ml.) then petroleum ether (200 ml.). The pale yellow solid was dried (20 g.), dissolved in the minimum volume of chloroform and precipitated with excess petroleum ether, after which it was recovered by filtration, washed again with petroleum ether (100 ml.) and dried to give 1-chloro-6,7-dimethoxyphthalazine (13 g.), m.p. 195°-197° C. with decomposition.
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.